4-(Hydroxymethyl)oxane-4-carboxylic acid

Descripción general

Descripción

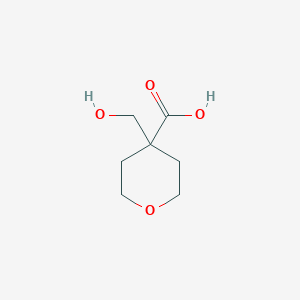

4-(Hydroxymethyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to an oxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)oxane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of hydroxymethyl-substituted oxane derivatives. This method uses visible light as a driving force and molecular oxygen as a green oxidant, providing a sustainable approach to alcohol synthesis from carboxylic acids.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally benign oxidants. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Hydroxymethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted oxane derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-(Hydroxymethyl)oxane-4-carboxylic acid can be categorized into several domains:

Organic Synthesis

- Building Block : It serves as an important intermediate in organic synthesis, allowing the formation of more complex molecules. Its hydroxymethyl and carboxylic acid functionalities enable various chemical transformations, including esterification and amidation.

Biochemical Research

- Enzyme Studies : The compound has potential as a probe in biochemical studies to investigate enzyme activities. Its structural features may allow it to interact with specific enzymes, providing insights into metabolic pathways.

Pharmaceutical Development

- Drug Design : Due to its structural characteristics, it is being explored for use in drug development. Compounds similar to this compound have shown promise in developing pharmaceuticals targeting various diseases, including metabolic disorders.

Material Science

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers and resins, contributing to the development of materials with specific properties suitable for industrial applications.

Case Study 1: Enzyme Interaction

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicated that modifications to the hydroxymethyl group could enhance binding affinity to target enzymes, leading to potential therapeutic applications.

Case Study 2: Polymer Development

In material science, experiments have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. These findings suggest its utility in developing high-performance materials for various industrial applications.

Mecanismo De Acción

The mechanism by which 4-(Hydroxymethyl)oxane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxymethyl-2-oxetanone: Similar in structure but with a different ring system.

4-Hydroxymethyl-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxane ring.

4-Hydroxymethyl-2-oxazoline: Features an oxazoline ring.

Uniqueness

Its ability to undergo various chemical transformations and its multifunctionality make it a valuable compound in research and industry .

Actividad Biológica

Overview

4-(Hydroxymethyl)oxane-4-carboxylic acid, with the molecular formula and CAS number 193022-99-0, is an organic compound characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to an oxane ring. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

The compound can be synthesized through several methods, primarily involving the oxidation of hydroxymethyl-substituted oxane derivatives. One notable approach utilizes visible light as a driving force along with molecular oxygen as a green oxidant, making the synthesis environmentally friendly. The following table summarizes key synthetic routes:

| Method | Description |

|---|---|

| Oxidation | Involves converting hydroxymethyl groups to aldehydes or carboxylic acids. |

| Reduction | Carboxylic acid groups can be reduced to alcohols or aldehydes. |

| Substitution Reactions | Hydroxymethyl groups can participate in nucleophilic substitution reactions. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and carboxylic acid functional groups facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways by modulating the activity of pro-inflammatory cytokines.

- Potential Antimicrobial Effects : Some investigations have indicated that derivatives of this compound could possess antimicrobial properties, although further studies are needed to confirm these findings.

Case Studies and Research Findings

- Antioxidant Studies : In a study involving Caenorhabditis elegans (C. elegans), compounds similar to this compound were found to significantly reduce reactive oxygen species (ROS) accumulation and increase the lifespan of the organisms through activation of the DAF-16/FoxO signaling pathway .

- Anti-inflammatory Research : A study highlighted the potential of metal complexes derived from similar carboxylic acids to modulate inflammatory responses effectively. These complexes demonstrated significant inhibition of monocyte migration, suggesting that this compound may also exhibit similar effects .

- Synthesis and Application in Drug Development : The compound has been utilized as a building block in organic synthesis for developing new pharmaceuticals, particularly those targeting metabolic pathways associated with oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 4-Hydroxymethyl-2-oxetanone | Oxetane | Antioxidant properties |

| 4-Hydroxymethyl-2-oxazolidinone | Oxazolidinone | Anti-inflammatory effects |

| 4-Hydroxymethyl-2-oxazoline | Oxazoline | Potential antimicrobial activity |

Propiedades

IUPAC Name |

4-(hydroxymethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYUEJBTYMHEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591530 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193022-99-0 | |

| Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.